N-[4-(butan-2-yl)phenyl]acetamide
Description
Contextualization within Phenylacetamide and N-Substituted Acetamide (B32628) Classes
N-[4-(butan-2-yl)phenyl]acetamide belongs to two significant classes of organic compounds: phenylacetamides and N-substituted acetamides. Phenylacetamides are characterized by an acetamide group linked to a phenyl ring. This core structure is found in various compounds with diverse applications. nih.govnih.gov The N-substituted acetamide classification arises from the substitution on the nitrogen atom of the acetamide group. In this specific molecule, the nitrogen is attached to a 4-(butan-2-yl)phenyl group.
The acetamide functional group is of great importance in medicinal chemistry, and various methods are employed for the formation of the amide bond. researchgate.net The properties and reactivity of N-substituted acetamides are influenced by the nature of the substituent on the nitrogen atom.
Overview of the Chemical Structure and its Stereochemical Considerations
The chemical structure of this compound consists of a central phenyl ring. An acetamide group (-NHCOCH₃) is attached to this ring, and a butan-2-yl group (-CH(CH₃)CH₂CH₃) is substituted at the para (position 4) of the phenyl ring relative to the acetamide group.
Stereochemical Considerations:
A key feature of the this compound structure is the presence of a chiral center in the butan-2-yl group. The second carbon atom of the butyl chain is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the phenyl ring. Consequently, this compound can exist as a pair of enantiomers:
(R)-N-[4-(butan-2-yl)phenyl]acetamide
(S)-N-[4-(butan-2-yl)phenyl]acetamide
These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules. The synthesis of this compound without chiral-specific reagents would typically result in a racemic mixture, containing equal amounts of both enantiomers.
Research Significance and Academic Relevance of Related Derivatives
While specific research focusing exclusively on this compound is limited in publicly available literature, the broader class of N-substituted phenylacetamide derivatives has been the subject of extensive investigation across various scientific disciplines. The research on these related compounds highlights the potential areas of interest for this compound.
Antimicrobial and Nematicidal Activity: A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae. nih.gov Some of these compounds also demonstrated significant nematicidal activity against Meloidogyne incognita. nih.gov This suggests that the N-phenylacetamide scaffold can be a promising starting point for the development of new antibacterial and nematicidal agents. nih.gov
Anticancer Potential: Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and screened for their potential as anticancer agents. nih.gov Studies have shown that certain compounds in this class exhibit cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov The nature and position of substituents on the phenyl ring were found to influence the cytotoxic activity. nih.gov
Analgesic and Anti-inflammatory Properties: Research into new heterocyclic acetamide derivatives has revealed potential analgesic and anti-inflammatory activities. epa.gov For instance, some synthesized acetamides showed significant anti-inflammatory and analgesic effects in in vivo studies. epa.gov
Other Research Applications: The phenylacetamide moiety is a versatile scaffold in organic synthesis. For example, it can direct C-H alkynylation reactions, allowing for the site-selective modification of complex molecules. acs.org This has implications for the synthesis of new drug candidates and materials.
The diverse biological activities and synthetic utility of its parent classes and related derivatives underscore the potential academic and research relevance of this compound as a building block or a target molecule for further investigation.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | mdpi.com |
| Average Molecular Weight | 191.274 g/mol | mdpi.com |
| Monoisotopic Molecular Weight | 191.131014 g/mol | mdpi.com |
| CAS Registry Number | 20331-25-3 | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
20331-25-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-4-9(2)11-5-7-12(8-6-11)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
JKXFRPRYOUDIED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N 4 Butan 2 Yl Phenyl Acetamide
Established Synthetic Routes to N-[4-(butan-2-yl)phenyl]acetamide
Traditional methods for the synthesis of this compound rely on well-documented and robust reactions that are widely used in organic chemistry for amide bond formation.
Amide coupling strategies involve the reaction of a carboxylic acid (acetic acid) with an amine (4-(butan-2-yl)aniline) in the presence of a coupling agent. These agents activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Carbodiimide-mediated coupling is a common and effective method. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are used, often in conjunction with an additive like N-hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond. researchgate.net The reaction proceeds by the activation of acetic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with 4-(butan-2-yl)aniline to yield the desired product, this compound, with urea (B33335) as a byproduct. The addition of HOBt minimizes side reactions and can improve yields.
Other coupling agents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also employed for the synthesis of acetamide (B32628) derivatives. nih.gov
Table 1: Comparison of Common Amide Coupling Agents
| Coupling Agent | Additive | Typical Solvent | Key Features |
|---|---|---|---|
| EDCI | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Water-soluble urea byproduct, mild reaction conditions. researchgate.net |
Direct acylation of 4-(butan-2-yl)aniline is one of the most straightforward methods for synthesizing this compound. This involves reacting the aniline (B41778) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. lookchem.com
When using acetic anhydride, the reaction is typically performed in a suitable solvent such as tetrahydrofuran. lookchem.com The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, leading to the formation of the acetamide and acetic acid as a byproduct. The reaction can often be driven to completion by using an excess of the anhydride or by removing the acetic acid byproduct. For similar anilines, this reaction has been shown to proceed with high yields. lookchem.com
Alternatively, acetyl chloride can be used as the acylating agent. nih.govnih.gov This reaction is generally faster and more exothermic than with acetic anhydride and is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid that is formed as a byproduct.
Table 2: Typical Acylation Reaction Parameters
| Acylating Agent | Starting Material | Solvent | Temperature | Reference Yield (for similar compounds) |
|---|---|---|---|---|
| Acetic Anhydride | 4-(1,1-dimethylpropyl)aniline | Tetrahydrofuran | 0 - 20 °C | 76.0% lookchem.com |
Development of Novel and Green Synthesis Approaches
Recent research efforts have focused on developing more environmentally friendly and efficient methods for amide synthesis, applicable to compounds like this compound.
The development of advanced catalytic systems aims to improve reaction rates, lower energy consumption, and increase selectivity. Metal-catalyzed reactions represent a significant area of investigation for amide bond formation. researchgate.net While specific examples for this compound are not prevalent, general methodologies using catalysts for C-N bond formation are applicable.
Furthermore, in the synthesis of complex analogues, sophisticated catalytic systems like dirhodium(II) tetraacetate have been used to create key chiral intermediates with high stereospecificity. nih.gov The principles of using organocatalysts, such as those derived from amino acids like (L)-prolinamide, are also being explored to promote reactions under milder, solvent-free conditions. researchgate.net
"Green chemistry" principles are increasingly being applied to organic synthesis to reduce environmental impact. For the synthesis of acetanilides, several sustainable approaches have been explored. researchgate.net These include:
Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govresearchgate.net
Solvent-free reactions: Conducting reactions under solvent-free or "grinding" conditions minimizes the use of volatile organic compounds, reducing waste and environmental harm. researchgate.net
Ultrasound irradiation: Sonication can be used to enhance reaction rates and efficiency in certain synthetic transformations. nih.gov
These techniques offer promising alternatives to traditional methods, potentially providing more efficient and sustainable pathways to this compound.
Asymmetric Synthesis and Stereocontrol in Analogue Preparation
The "butan-2-yl" group in this compound contains a chiral center, meaning the compound can exist as two distinct enantiomers (R and S). The synthesis of a single enantiomer (asymmetric synthesis) or the control of stereochemistry is crucial, as different enantiomers of a molecule can have vastly different biological activities.
For related chiral compounds, the separation of enantiomers is often achieved using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase. evitachem.com The absolute configuration of the separated enantiomers can then be determined using chiroptical spectroscopy methods. evitachem.com
In the synthesis of complex analogues, stereocontrol is a primary objective. For instance, the asymmetric synthesis of alkaloids has been achieved through multi-step sequences that establish specific stereocenters early in the process. nih.gov A key strategy involves using a chiral starting material or employing a chiral catalyst to direct the formation of a specific stereoisomer. For this compound, this would ideally involve starting with enantiomerically pure (R)- or (S)-4-(butan-2-yl)aniline to ensure the final product has a defined stereochemistry.
Mechanistic Studies of Key Reaction Steps
The synthesis of this compound is underpinned by fundamental reaction mechanisms in organic chemistry. The two primary pathways involve distinct key steps: the nucleophilic acyl substitution for the acylation of 4-(butan-2-yl)aniline, and the electrophilic aromatic substitution for the Friedel-Crafts acylation of sec-butylbenzene (B1681704).
Mechanism of Acylation of 4-(butan-2-yl)aniline
The reaction of 4-(butan-2-yl)aniline with an acylating agent like acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. wpmucdn.com The key steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4-(butan-2-yl)aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. wpmucdn.comresearchgate.net
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate then collapses. The carbonyl double bond is reformed, and the acetate (B1210297) ion is eliminated as a good leaving group.
Deprotonation: The resulting protonated amide is then deprotonated, often by a weak base such as the acetate ion generated in the previous step or a solvent molecule like water, to yield the final stable product, this compound, and acetic acid as a byproduct. youtube.com
| Step | Description | Reactants/Intermediates | Products |
| 1 | Nucleophilic attack of the amine on the carbonyl carbon | 4-(butan-2-yl)aniline, Acetic Anhydride | Tetrahedral Intermediate |
| 2 | Collapse of the intermediate and departure of the leaving group | Tetrahedral Intermediate | Protonated this compound, Acetate ion |
| 3 | Deprotonation of the protonated amide | Protonated this compound, Base (e.g., Acetate) | This compound, Acetic Acid |
Mechanism of Friedel-Crafts Acylation of sec-Butylbenzene
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.combyjus.com The mechanism for the acylation of sec-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃ involves several key stages:
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized. sigmaaldrich.comnumberanalytics.comnumberanalytics.com
Electrophilic Attack: The π-electron system of the sec-butylbenzene ring, acting as a nucleophile, attacks the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com The butan-2-yl group is an ortho-, para-director, leading to the formation of primarily the para-substituted product due to steric hindrance at the ortho position.
Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. byjus.comwikipedia.org The resulting product is 4'-(butan-2-yl)acetophenone.
| Step | Description | Reactants/Intermediates | Products |
| 1 | Formation of the electrophile | Acetyl Chloride, AlCl₃ | Acylium ion, [AlCl₄]⁻ |
| 2 | Nucleophilic attack by the aromatic ring | sec-Butylbenzene, Acylium ion | Arenium ion (Sigma Complex) |
| 3 | Deprotonation to restore aromaticity | Arenium ion, [AlCl₄]⁻ | 4'-(butan-2-yl)acetophenone, HCl, AlCl₃ |
Advanced Structural Investigations of N 4 Butan 2 Yl Phenyl Acetamide
Conformational Analysis and Rotational Barriers
The conformational landscape of N-[4-(butan-2-yl)phenyl]acetamide is primarily defined by the rotational barriers around its key single bonds: the C(sp²)-N bond of the acetamide (B32628) group and the C(aryl)-C(sp³) bond of the butan-2-yl substituent. The rotation around the amide C-N bond is known to be significantly hindered due to the partial double bond character arising from resonance, leading to the existence of cis and trans isomers. scielo.br For secondary amides like this compound, the trans conformation (where the carbonyl oxygen and the phenyl group are on opposite sides of the C-N bond) is generally more stable.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in mapping the potential energy surface (PES) for these rotations. nih.gov For analogous phenyl-substituted amides, the rotational barrier for the C(sp²)-N bond is typically in the range of 15-23 kcal/mol. scielo.br The rotation of the butan-2-yl group and the phenyl group relative to the amide plane also gives rise to various conformers. The lowest energy conformation would likely involve a staggered arrangement of the butyl group's substituents to minimize steric hindrance.
Table 1: Calculated Rotational Energy Barriers for this compound (Illustrative)
| Rotational Bond | Computational Method | Calculated Barrier (kcal/mol) |
| Amide C-N | DFT (B3LYP/6-311++G(d,p)) | 18.5 |
| Phenyl-N | DFT (B3LYP/6-311++G(d,p)) | 2.8 |
| C(aryl)-C(butyl) | DFT (B3LYP/6-311++G(d,p)) | 5.5 |
Vibrational and Electronic Spectroscopic Characterization for Molecular Dynamics
Advanced Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a powerful tool for probing the structural details of this compound. The analysis of its Fourier Transform Infrared (FT-IR) and FT-Raman spectra, often supported by DFT calculations, allows for the assignment of fundamental vibrational modes. nih.govnih.gov
Key vibrational bands would include the N-H stretching vibration, typically observed in the range of 3200-3300 cm⁻¹, and the amide I band (primarily C=O stretching), which is expected around 1650-1680 cm⁻¹. The position of these bands can be sensitive to hydrogen bonding and the local environment. The amide II band (a mix of N-H in-plane bending and C-N stretching) would appear near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretches from the butan-2-yl group would be found just below 3000 cm⁻¹.
Table 2: Predicted Key IR and Raman Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch | 3285 | Medium |
| Aromatic C-H Stretch | 3050 | Strong |
| Aliphatic C-H Stretch | 2960, 2875 | Strong |
| Amide I (C=O Stretch) | 1665 | Strong |
| Amide II | 1550 | Medium |
| Aromatic C=C Stretch | 1600, 1490 | Strong |
Note: This data is illustrative and based on characteristic frequencies for similar functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic transitions of this compound can be investigated using UV-Vis spectroscopy. The spectrum is expected to be dominated by π → π* transitions within the phenyl ring and the amide chromophore. The presence of the acetamide group and the alkyl substituent on the phenyl ring will influence the position and intensity of the absorption bands.
Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. nih.govphyschemres.org For a molecule like this compound, one would expect strong absorptions in the UV region, likely around 200-280 nm, corresponding to the electronic transitions within the substituted benzene (B151609) ring. The solvent environment can also influence the λmax values due to solvatochromic effects. physchemres.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Details
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each nucleus. researchgate.net
In the ¹H NMR spectrum, the amide proton (N-H) would likely appear as a broad singlet in the downfield region (around 8-10 ppm). The aromatic protons would resonate in the 7-8 ppm range, showing splitting patterns characteristic of a 1,4-disubstituted benzene ring. The protons of the butan-2-yl group would appear in the upfield region (0.8-2.7 ppm), with the methine proton adjacent to the phenyl ring being the most deshielded. The methyl protons of the acetamide group would give a sharp singlet around 2.1 ppm.
¹³C NMR spectroscopy would show distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (120-145 ppm), and the aliphatic carbons of the butyl group (10-40 ppm). rsc.org Advanced NMR techniques like COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.
X-ray Crystallography of this compound and its Co-crystals
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can provide accurate bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystal lattice. nih.gov It would also elucidate the intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, and van der Waals forces, which dictate the crystal packing.
The formation of co-crystals, where this compound is crystallized with another molecule (a co-former), can be explored to modify its physicochemical properties. X-ray crystallography of such co-crystals would reveal the new hydrogen bonding patterns and supramolecular synthons formed between the compound and the co-former.
Chiral Recognition and Enantiomeric Purity Analysis
The presence of a stereocenter in the butan-2-yl group means that this compound exists as a pair of enantiomers, (R)- and (S)-N-[4-(butan-2-yl)phenyl]acetamide. The analysis of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the two enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
Another powerful technique for this purpose is chiral HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov This method offers high sensitivity and selectivity, allowing for accurate determination of the enantiomeric excess. The development of such analytical methods is vital for the quality control of enantiomerically pure this compound.
Theoretical and Computational Chemistry Studies on N 4 Butan 2 Yl Phenyl Acetamide
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For N-[4-(butan-2-yl)phenyl]acetamide, these calculations can predict its electronic behavior, aromatic character, and spectroscopic signatures.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, with their energy gap indicating the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. youtube.com For this compound, DFT calculations would likely reveal that the HOMO is primarily located on the electron-rich phenyl ring and the nitrogen atom of the acetamide (B32628) group, while the LUMO may be distributed over the carbonyl group and the aromatic ring. This distribution facilitates charge transfer within the molecule. nih.gov
The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. youtube.com For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atom of the carbonyl group and potentially the nitrogen atom, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the amide hydrogen and the hydrogens of the butyl group. This information is vital for predicting how the molecule will interact with biological targets, such as enzymes or receptors. nih.gov
| Parameter | Predicted Significance for this compound |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity. nih.govyoutube.com |
| MEP Negative Regions | Likely located on the carbonyl oxygen, indicating sites for electrophilic attack. youtube.com |
| MEP Positive Regions | Expected around the amide and alkyl hydrogens, indicating sites for nucleophilic attack. |
Aromaticity Indices and Substitution Effects
The aromaticity of the phenyl ring in this compound is influenced by its substituents: the butan-2-yl group and the acetamido group. Aromaticity can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net Studies on similar N-phenylacetamide derivatives have shown that the nature of the substituent on the phenyl ring significantly affects its aromaticity. researchgate.net Electron-withdrawing groups tend to decrease the aromaticity of the ring to a greater extent than electron-donating groups. researchgate.netresearchgate.net The butan-2-yl group is an electron-donating group through an inductive effect, while the acetamido group can be either electron-donating or -withdrawing through resonance, depending on the specific interaction. mdpi.com Computational studies would be able to precisely quantify these effects on the phenyl ring of this compound. nih.govnih.gov
Spectroscopic Property Predictions (NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their characterization.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. youtube.comnih.gov For this compound, these calculations would predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation and confirmation of the compound. uiuc.edu
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which can then be compared with experimental data to identify the functional groups present. nih.gov For this compound, characteristic peaks for the N-H and C=O stretching of the amide group, as well as vibrations of the aromatic ring and the alkyl chain, would be predicted. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. These calculations would reveal the wavelengths of maximum absorption (λmax) for this compound, which are related to the electronic transitions between molecular orbitals.
| Spectroscopic Technique | Predicted Information for this compound |
| ¹H and ¹³C NMR | Predicted chemical shifts for each unique proton and carbon atom. youtube.comnih.govuiuc.edu |
| IR | Predicted vibrational frequencies for key functional groups (N-H, C=O, C-H). nih.govnih.gov |
| UV-Vis | Predicted absorption maxima (λmax) corresponding to electronic transitions. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for conformational sampling and assessing the stability of different conformers. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.
Development of Predictive Models for In Vitro Activities
For a class of compounds like phenylacetamides, which have shown a range of biological activities, QSAR modeling can be a powerful tool in drug discovery. By developing a QSAR model for a series of N-[4-(substituted)phenyl]acetamide analogs, it would be possible to predict the in vitro activity of this compound.
Descriptors and Statistical Validation
In the realm of computational chemistry, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. numberanalytics.com These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. ucsb.eduresearchgate.net For a molecule like this compound, a variety of descriptors would be calculated to build a comprehensive in silico profile.
Molecular Descriptors
The types of molecular descriptors that would be relevant for this compound can be categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include molecular connectivity indices (e.g., Chi indices) and Wiener indices, which quantify the branching and size of the molecule. numberanalytics.comresearchgate.net
Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include molecular surface area, volume, and shape indices. numberanalytics.com These are crucial for understanding how the molecule might fit into a biological receptor.
Electronic Descriptors: These descriptors are derived from quantum chemical calculations and describe the electronic properties of the molecule. ucsb.edu Key electronic descriptors for this compound would include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively, which is critical for understanding its reactivity. ucsb.edu
Partial Atomic Charges: These describe the distribution of electron density across the molecule and are important for understanding electrostatic interactions. tandfonline.com For instance, the partial charge on the amide nitrogen and carbonyl oxygen would be of particular interest.
Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility, and polarizability. numberanalytics.com For this compound, the butan-2-yl group would significantly influence its lipophilicity.
A hypothetical table of calculated molecular descriptors for this compound is presented below to illustrate the concept.
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |
| Topological | Zeroth-order connectivity index (⁰χ) | 10.5 | Related to the total number of non-hydrogen atoms. |
| Geometrical | Molecular Surface Area (Ų) | 250.3 | Influences interactions with biological macromolecules. |
| Electronic | HOMO Energy (eV) | -8.2 | Indicates electron-donating capability. |
| Electronic | LUMO Energy (eV) | -0.5 | Indicates electron-accepting capability. |
| Physicochemical | LogP | 3.1 | Predicts lipophilicity and membrane permeability. |
Statistical Validation
Once a set of descriptors is calculated for a series of compounds including this compound, and their biological activities are known, a QSAR model can be developed. The reliability and predictive power of this model must be rigorously assessed through statistical validation. nih.govbasicmedicalkey.com
Key statistical validation methods include:
Internal Validation: This process uses the initial dataset to assess the model's robustness. A common technique is cross-validation , particularly the leave-one-out (LOO) method, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of that compound. researchgate.net The cross-validated correlation coefficient (q²) is a key metric here. researchgate.net
External Validation: This is a more stringent test where the initial dataset is split into a training set, used to build the model, and a test set of compounds that the model has not seen before. nih.govacs.org The model's ability to predict the activities of the test set compounds is a measure of its real-world predictive power. nih.gov The predictive correlation coefficient (r²_pred) is a common parameter for evaluating external validation.
For a robust QSAR model involving this compound, the following statistical parameters would be considered essential for validation:
| Statistical Parameter | Symbol | Acceptable Value | Purpose |
| Coefficient of Determination | r² | > 0.6 | Measures the goodness-of-fit of the model. |
| Cross-validated Correlation Coefficient | q² | > 0.5 | Assesses the internal predictive ability of the model. |
| Predictive Correlation Coefficient | r²_pred | > 0.5 | Evaluates the model's ability to predict new data. |
Molecular Docking Studies with Relevant Biological Targets (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgfrontiersin.org In the context of this compound, molecular docking would be used to predict its binding mode and affinity to a specific biological target, typically a protein or enzyme. frontiersin.org
Ligand-Protein Interaction Profiling
The primary goal of ligand-protein interaction profiling is to identify the specific interactions that stabilize the binding of a ligand, such as this compound, within the active site of a target protein. These interactions can include:
Hydrogen Bonds: These are crucial for molecular recognition and involve the sharing of a hydrogen atom between an electronegative atom (like the amide oxygen or nitrogen in our compound) and another electronegative atom in the protein's active site.
Hydrophobic Interactions: The nonpolar butan-2-yl group and the phenyl ring of this compound would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.
Pi-Pi Stacking: The aromatic phenyl ring could interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan in the protein.
For instance, in a hypothetical docking study of this compound with a target enzyme, the amide moiety might form hydrogen bonds with backbone atoms of the protein, while the butan-2-ylphenyl group could be buried in a hydrophobic pocket. A detailed analysis of these interactions provides insights into the basis of molecular recognition and can guide the design of more potent and selective analogs. researchgate.netnih.gov
The results of such a study could be summarized in a table like the one below:
| Interaction Type | This compound Moiety | Interacting Protein Residue | Distance (Å) |
| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) 189 | 2.1 |
| Hydrogen Bond | Carbonyl C=O | Glycine (GLY) 193 | 2.3 |
| Hydrophobic | Butan-2-yl group | Leucine (LEU) 99, Valine (VAL) 111 | N/A |
| Pi-Pi Stacking | Phenyl ring | Tyrosine (TYR) 39 | 4.5 |
Binding Energy Calculations
Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a scoring function or a calculated binding energy. acs.org A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. acs.org
Several methods can be used to calculate or estimate the binding free energy:
Docking Scores: Most docking programs use a scoring function to rank different binding poses. These scores are typically expressed in units of energy (e.g., kcal/mol) and provide a quick estimate of the binding affinity.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This is a more rigorous method that combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of the binding free energy. tum.de
Linear Interaction Energy (LIE): This method involves running molecular dynamics simulations of the ligand in both the bound and unbound states to calculate the binding free energy. researchgate.net
The calculated binding energy can be used to compare the affinity of this compound with that of other known inhibitors of the target protein. For example, if a known inhibitor has a binding energy of -10 kcal/mol, and the calculated binding energy for this compound is -8.5 kcal/mol, it would suggest that our compound is a potentially effective binder, though perhaps less potent than the known inhibitor.
A comparative table of binding energies might look as follows:
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) |
| This compound | -8.5 | -45.2 |
| Reference Inhibitor | -10.2 | -60.7 |
These computational approaches, from descriptor generation and QSAR to detailed molecular docking and binding energy calculations, provide a powerful framework for understanding the potential biological activity and mechanism of action of this compound at a molecular level.
In Vitro Biological Evaluation and Mechanistic Investigations of N 4 Butan 2 Yl Phenyl Acetamide and Its Derivatives
Design and Synthesis of N-[4-(butan-2-yl)phenyl]acetamide Analogues for SAR Studies
The design and synthesis of analogues of this compound are often guided by structure-activity relationship (SAR) studies to explore and optimize their biological activities. These studies involve systematic modifications of the chemical structure to identify key pharmacophoric features responsible for their therapeutic effects.
A common strategy involves the combination of different pharmacophores to create hybrid molecules with potentially enhanced activity. For instance, the phenylacetamide and anilide structures have been combined to design new anticancer agents. nih.gov Similarly, the introduction of a thiazole (B1198619) moiety into the amide scaffold of phenylacetamide derivatives has been explored for developing novel antibacterial agents. nih.gov In one study, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized. This involved a multi-step process starting from p-phenylenediamine, which underwent aniline (B41778) protection, amide formation, and deprotection to yield 4-amino-N-phenylacetamide intermediates. These were then converted to isothiocyanates, followed by thioureas, and finally condensed with α-halocarbonyl compounds to produce the target derivatives. nih.gov
Another approach focuses on the synthesis of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives as potential factor VIIa inhibitors for anticoagulant therapy. These compounds were synthesized using the Schotten-Baumann reaction, which involves the reaction of chloroacetic acid with a primary aromatic amine, followed by conversion to an acid chloride and subsequent reaction with another primary aromatic amine. ijper.org
Furthermore, the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been undertaken to develop new anticonvulsant agents. These were designed as analogues of active pyrrolidine-2,5-diones, where the heterocyclic imide ring was replaced by a chain amide. The synthesis was achieved through the alkylation of appropriate amines with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. nih.gov
The synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one has also been reported. These compounds were synthesized through the alkylation of hydroxyl precursors followed by a Schmidt reaction involving sulfuric acid and sodium azide. researchgate.net
The following table summarizes some of the synthetic strategies employed for generating this compound analogues:
| Starting Material | Synthetic Approach | Target Compound Class | Reference |
| p-Phenylenediamine | Multi-step synthesis involving protection, amidation, deprotection, and condensation | N-phenylacetamide derivatives with 4-arylthiazole moieties | nih.gov |
| Chloroacetic acid and primary aromatic amines | Schotten-Baumann reaction | N-phenyl-2-(phenyl-amino) acetamide derivatives | ijper.org |
| 2-Chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone and amines | Alkylation reaction | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | nih.gov |
| Hydroxyl precursors | Alkylation followed by Schmidt reaction | N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives with quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one | researchgate.net |
In Vitro Enzyme Inhibition Assays
Derivatives of this compound have been investigated for their potential to inhibit various enzymes in vitro. These assays are crucial for understanding the mechanism of action and identifying potential therapeutic targets.
Urease Inhibition: A study on acetamide-sulfonamide conjugates, synthesized from ibuprofen (B1674241) and flurbiprofen (B1673479) with sulfa drugs, revealed their potential as urease inhibitors. The most active compound, a thiazole-substituted sulfonamide with ibuprofen, exhibited an IC50 value of 9.95 ± 0.14 µM. Kinetic studies indicated that some of these conjugates acted as competitive inhibitors of urease, with Ki values as low as 0.17 µM. semanticscholar.org
Chymotrypsin Inhibition: Synthetic N-[(substituted-sulfamoyl)phenyl]acetamides have been screened for their inhibitory activity against α-chymotrypsin. The results indicated that most of the synthesized compounds were moderate inhibitors of the enzyme. researchgate.net
Factor VIIa Inhibition: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed and synthesized as potential inhibitors of Factor VIIa, a key enzyme in the coagulation cascade. Several compounds demonstrated good inhibitory anticoagulant activity in vitro, suggesting their potential as novel anticoagulants. ijper.org
The table below summarizes the enzyme inhibitory activities of some this compound analogues:
| Compound Class | Target Enzyme | Key Findings | Reference |
| Acetamide-sulfonamide conjugates | Urease | Competitive inhibition with IC50 as low as 9.95 µM. | semanticscholar.org |
| N-[(substituted-sulfamoyl)phenyl]acetamides | α-Chymotrypsin | Moderate enzyme inhibition. | researchgate.net |
| N-phenyl-2-(phenyl-amino) acetamide derivatives | Factor VIIa | Good in vitro inhibitory anticoagulant activity. | ijper.org |
Receptor Binding and Activation Studies (Cell-free and Cell-based In Vitro Assays)
While extensive data on receptor binding and activation for this compound itself is limited, studies on its derivatives provide insights into their potential interactions with cellular receptors.
Research on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives has shown their potential as anticancer agents. nih.gov These studies often involve assays to determine the binding affinity and activation of specific receptors implicated in cancer pathways. However, the specific receptors targeted by these acetamide derivatives were not explicitly detailed in the provided search results. nih.gov
Further investigation into the receptor binding profiles of this compound and its analogues is necessary to fully elucidate their mechanisms of action at the molecular level.
Cellular Assays for Biological Activity (e.g., Cell Line Cytotoxicity, in vitro cellular proliferation assays – explicitly excluding human clinical trial data)
The in vitro biological activity of this compound derivatives has been extensively evaluated using various cellular assays, primarily focusing on their cytotoxic and antiproliferative effects on cancer cell lines.
Cytotoxicity against Cancer Cell Lines: Several studies have demonstrated the cytotoxic potential of phenylacetamide derivatives against a range of human cancer cell lines. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent anticancer activity, particularly against the PC3 (prostate carcinoma) cell line. nih.govnih.gov Compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.govnih.gov Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line. nih.govnih.gov
Another study on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives also reported their in vitro cytotoxicity as potential anticancer agents. Similarly, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives demonstrated potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir Compound 8a, with an ortho chlorine moiety, was the most active against HeLa cells (IC50 = 1.3±0.14 µM). ijcce.ac.ir
Furthermore, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties have been evaluated for their antiproliferative activities against various cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancer. nih.gov Compound 18 from this series was particularly effective against the NPC-TW01 nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM. nih.gov
The following table summarizes the cytotoxic activity of some this compound analogues on different cancer cell lines:
| Compound Class | Cell Line(s) | Key Findings (IC50 values) | Reference(s) |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate), MCF-7 (breast), HL-60 (leukemia) | PC3: 2b (52 µM), 2c (80 µM); MCF-7: 2c (100 µM) | nih.govnih.gov |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | HeLa (cervical), A549 (lung), U87 (glioblastoma) | HeLa: 8a (1.3 µM) | ijcce.ac.irijcce.ac.ir |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 (nasopharyngeal) | 0.6 µM | nih.gov |
Elucidation of Molecular and Cellular Mechanisms (e.g., cell cycle analysis, apoptosis induction, molecular target identification in vitro)
Investigations into the molecular and cellular mechanisms of this compound derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest: Studies on N-(naphthalen-2-yl)acetamide derivatives have shown that they can inhibit the proliferation of cancer cells by altering cell division and causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov Similarly, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative was found to induce cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. nih.gov Research on hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold also demonstrated cell cycle analysis and apoptotic induction in the HL-60 cell line. nih.gov
Apoptosis Induction: The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Phenylacetamide derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov For instance, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were found to activate caspase-3, reduce the mitochondrial membrane potential (MMP), and generate reactive oxygen species (ROS), all of which are hallmarks of apoptosis. ijcce.ac.irijcce.ac.ir
Furthermore, a study on 2-phenyl-n-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) acetamide derivatives identified them as inducers of apoptosis via the caspase pathway. Research on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives also demonstrated their ability to cause DNA fragmentation, a characteristic feature of apoptosis, in HT-29 colon carcinoma cells. nih.gov
Molecular Target Identification: While the precise molecular targets of this compound are not fully elucidated, studies on its derivatives suggest potential targets. For example, the inhibition of Factor VIIa by N-phenyl-2-(phenyl-amino) acetamide derivatives points to this enzyme as a molecular target for their anticoagulant activity. ijper.org In the context of cancer, the modulation of proteins involved in cell cycle regulation and apoptosis, such as caspases, suggests these are key molecular players in the action of these compounds.
Investigation of Antimicrobial/Antifungal Properties (In Vitro)
Derivatives of this compound have been investigated for their in vitro antimicrobial and antifungal activities against various pathogens.
Antibacterial Activity: A series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising in vitro antibacterial activity against several phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov The EC50 value of N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) against Xoo was 156.7 µM, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Scanning electron microscopy revealed that compound A1 caused cell membrane rupture in Xoo. nih.gov
Another study focused on N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues, which were tested against a variety of bacterial strains using the disc agar (B569324) diffusion technique. Some of these compounds exhibited potency comparable to the standard drug chloramphenicol. researchgate.net
Antifungal Activity: N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have been synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger. The results indicated that these compounds had better antifungal activity than the reference drug fluconazole. hilarispublisher.comresearchgate.net Compound 5d was the most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while compound 2b was most active against Aspergillus niger with an MIC of 0.190 mg/mL. hilarispublisher.com
Furthermore, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their in vitro antifungal activity, with some compounds showing promising results. researchgate.net Arylsulfonamide-based compounds, including 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide and 2,2-diphenyl-N-(4-sulfamoylphenethyl) acetamide, were also tested against various Candida species. nih.gov
The table below summarizes the antimicrobial and antifungal activities of some this compound analogues:
| Compound Class | Target Organism(s) | Key Findings (Activity/MIC) | Reference(s) |
| N-phenylacetamide derivatives with 4-arylthiazole moieties | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 156.7 µM for compound A1 | nih.gov |
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues | Various bacterial strains | Potency comparable to chloramphenicol | researchgate.net |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Candida albicans, Aspergillus niger | C. albicans: MIC of 0.224 mg/mL (compound 5d); A. niger: MIC of 0.190 mg/mL (compound 2b) | hilarispublisher.comresearchgate.net |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Fungal species | Promising antifungal activity | researchgate.net |
| Arylsulfonamide-based acetamides | Candida species | Antifungal activity demonstrated | nih.gov |
Interdisciplinary Applications and Future Research Directions
N-[4-(butan-2-yl)phenyl]acetamide as a Chemical Probe for Biochemical Pathways
While specific studies on this compound as a chemical probe are yet to be published, its structural features suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological processes. The development of derivatives of this compound could lead to valuable tools for biochemical research. For instance, hindered amine motifs, such as the one that could be formed in derivatives of this compound, are considered valuable building blocks in medicinal chemistry for creating drug candidates. sigmaaldrich.com The synthesis of analogs with photoaffinity labels or fluorescent tags could enable the identification of its biological targets and elucidation of its mechanism of action within cellular pathways. Future research should focus on designing and synthesizing such derivatives to explore their utility as chemical probes in understanding complex biological systems.
Role in Materials Science (e.g., Crystal Engineering, Supramolecular Assemblies)
The arrangement of molecules in a crystalline solid dictates its physical properties, and the study of N-phenylacetamide derivatives has revealed fascinating insights into their solid-state behavior. nih.goviucr.orgresearchgate.netresearchgate.netnih.gov Although a crystal structure of this compound is not yet available in the Cambridge Structural Database, the principles of crystal engineering can be applied to predict and control its supramolecular assembly.
Future research should prioritize the single-crystal X-ray diffraction analysis of this compound. This would provide definitive information on its molecular conformation, intermolecular interactions, and packing motifs. Understanding these features is the first step towards designing cocrystals and crystalline forms with desired properties, such as improved solubility or stability, which are critical for applications in pharmaceuticals and materials science.
Table 1: Crystallographic Data of Related Acetamide (B32628) Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| N-(5-iodo-4-phenylthiazol-2-yl)acetamide | Monoclinic | P2₁/c | N—H⋯O, C—H⋯π, I⋯I, I⋯S | nih.gov |
| N-[3-Methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide | - | - | N—H⋯N, C—H⋯N, C—H⋯O | iucr.org |
| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Monoclinic | P2₁/c | N—H⋯O, C—H⋯O | researchgate.net |
| N-phenyl-N-(pyridin-4-yl)acetamide | Monoclinic | P2₁/n | Intramolecular C—H⋯O | researchgate.net |
| N-phenyl-2-(phenylsulfanyl)acetamide | - | - | N—H⋯O, C—H⋯π | nih.gov |
This table is for illustrative purposes to show the types of data obtained from crystallographic studies of related compounds.
Advanced Analytical Techniques for Characterization and Interaction Studies
A thorough characterization of this compound is essential for its development in any application. A suite of advanced analytical techniques can be employed to elucidate its structure, purity, and interaction with other molecules.
Standard characterization of newly synthesized N-phenylacetamide derivatives typically involves techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). researchgate.netmdpi.comnih.govresearchgate.netjcbsc.org For instance, in the synthesis of N-(substituted phenyl)-2-chloroacetamides, FTIR and NMR were used to verify the chemical structures and purity. nih.gov Similarly, the synthesis of N-(4-aminophenyl) acetamide was confirmed using FTIR, UV/VIS, TLC, and MS methods. researchgate.net
To study its interactions with biological macromolecules, more sophisticated techniques can be utilized. Isothermal titration calorimetry (ITC) can provide thermodynamic data on binding events, while surface plasmon resonance (SPR) can measure the kinetics of interaction in real-time. Saturation transfer difference (STD) NMR spectroscopy is another powerful tool to identify the binding epitope of the ligand when it interacts with a protein. These advanced techniques will be invaluable in understanding the molecular basis of the biological activity of this compound and its derivatives.
Unexplored Synthetic Avenues and Methodologies
The synthesis of N-phenylacetamide derivatives is a well-established area of organic chemistry, often involving the acylation of an aniline (B41778) precursor. nih.govnih.govnih.govnih.gov For example, a common method is the reaction of a substituted aniline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. A series of new N-phenylacetamide derivatives were synthesized by introducing a thiazole (B1198619) moiety into the amide scaffold. nih.gov
However, there are still unexplored synthetic avenues that could offer advantages in terms of efficiency, selectivity, and environmental impact. The development of catalytic methods, such as C-H activation/amination reactions, could provide a more direct and atom-economical route to this compound and its analogs. Flow chemistry is another modern synthetic methodology that could be employed to enable a safer, more scalable, and reproducible synthesis. Investigating these novel synthetic strategies will be crucial for the future development and commercialization of this compound.
Opportunities for Novel Derivatives with Enhanced In Vitro Specificity
The core structure of this compound provides a versatile scaffold for the generation of novel derivatives with potentially enhanced biological activities and specificity. Structure-activity relationship (SAR) studies on related N-phenylacetamide compounds have demonstrated that modifications to the phenyl ring and the acetamide group can significantly impact their biological profiles. nih.govnih.gov
For example, the synthesis and evaluation of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents. nih.gov Another study on N-phenyl-acetamide sulfonamide derivatives, designed through structural modification of paracetamol, led to the discovery of a new non-hepatotoxic analgesic drug candidate. nih.gov
Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. This can be achieved by introducing a variety of substituents on the phenyl ring and by modifying the butan-2-yl group. The synthesized derivatives should then be screened against a panel of biological targets to identify compounds with high potency and selectivity for specific enzymes or receptors. This approach could lead to the discovery of novel therapeutic agents for a range of diseases.
Bridging Computational Predictions with Experimental Validation
Computational chemistry offers powerful tools to guide and accelerate the drug discovery and materials science research process. Molecular modeling techniques can be used to predict the properties and behavior of this compound and its derivatives, thereby reducing the need for extensive and costly experimental work.
For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of N-phenylacetamide derivatives with their biological activities. nih.gov Molecular docking simulations can predict the binding mode of these compounds to their biological targets, providing insights for the rational design of more potent inhibitors. mdpi.com In materials science, computational methods can be used to predict the crystal structure and properties of different polymorphs.
A key future direction is to establish a strong feedback loop between computational predictions and experimental validation. The predictions from computational models should be tested experimentally, and the experimental results should be used to refine and improve the models. This integrated approach will be essential for the efficient and effective development of this compound for its various interdisciplinary applications.
Q & A
Basic Research Questions
Q. What are the critical reaction parameters for optimizing the synthesis of N-[4-(butan-2-yl)phenyl]acetamide, and how do they influence yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in acetamide derivatives, while elevated temperatures (80–120°C) can accelerate reaction rates. Design of Experiments (DOE) frameworks are recommended to identify interactions between variables .
Q. Which analytical techniques are most reliable for characterizing the structural conformation of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve substituent positions, X-ray crystallography for 3D conformation analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Computational tools like density functional theory (DFT) can predict steric and electronic effects of the butan-2-yl group .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For instance, acidic conditions (pH < 3) may hydrolyze the acetamide group, while thermal degradation above 150°C could lead to aryl-alkyl bond cleavage. Store the compound in inert atmospheres at −20°C to minimize decomposition .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets such as cyclooxygenase (COX) enzymes?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Focus on the butan-2-yl group’s hydrophobic interactions with COX-2’s active site. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to rule out off-target effects. For example, discrepancies in anti-inflammatory activity may arise from variations in cell lines (RAW 264.7 vs. THP-1). Meta-analyses of structure-activity relationship (SAR) data for analogous compounds (e.g., trifluoromethoxy derivatives) can clarify trends .
Q. How does the butan-2-yl substituent influence the compound’s physicochemical properties compared to other alkyl/aryl acetamides?
- Methodological Answer : Compare logP (lipophilicity), aqueous solubility, and melting points with structurally related derivatives (e.g., cyclohexenyl or trifluoromethoxy analogs). The branched butan-2-yl group likely increases steric hindrance, reducing metabolic oxidation rates compared to linear alkyl chains. Use QSAR models to predict bioavailability and blood-brain barrier penetration .
Q. What in vitro and in vivo models are appropriate for assessing the metabolic fate of this compound?
- Methodological Answer : Employ liver microsomes (human/rodent) to identify phase I metabolites (e.g., hydroxylation at the butan-2-yl chain). For in vivo studies, use LC-MS/MS to track urinary and biliary excretion in rodent models. Compare results with deuterium-labeled analogs to confirm metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
